molecular formula C21H19N3O3 B2402504 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one CAS No. 1207010-45-4

3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one

Cat. No.: B2402504
CAS No.: 1207010-45-4
M. Wt: 361.401
InChI Key: IWVRAERHTHJLGE-UHFFFAOYSA-N
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Description

3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and an oxadiazole ring, which is often associated with antimicrobial and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core and the oxadiazole ring separately, followed by their coupling.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Formation of Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the quinoline core with the oxadiazole ring, typically through a nucleophilic substitution reaction, where the quinoline derivative reacts with the oxadiazole derivative in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The quinoline core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-(3-(2-carboxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one.

    Reduction: Formation of 3-(3-(2-aminophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one.

    Substitution: Formation of 3-(3-(2-nitrophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one.

Scientific Research Applications

3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its quinoline core, which is known for its antimalarial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is not fully understood but is believed to involve multiple molecular targets and pathways:

    Molecular Targets: The quinoline core may interact with DNA or enzymes involved in cell replication, while the oxadiazole ring may interact with microbial cell walls or inflammatory pathways.

    Pathways Involved: Potential inhibition of DNA synthesis, disruption of microbial cell wall synthesis, and modulation of inflammatory cytokine production.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-amine

Uniqueness

3-(3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is unique due to its combination of a quinoline core and an oxadiazole ring, which imparts a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-3-12-24-13-16(19(25)14-8-4-6-10-17(14)24)21-22-20(23-27-21)15-9-5-7-11-18(15)26-2/h4-11,13H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVRAERHTHJLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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